molecular formula C18H22ClN3O2 B13186330 Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13186330
M. Wt: 347.8 g/mol
InChI Key: XOYCZUCONJBCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyrazine core with distinct functional groups: a chloromethyl substituent at position 3, an isopropyl (propan-2-yl) group at position 2, and a benzyl ester at position 5.

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

benzyl 3-(chloromethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H22ClN3O2/c1-13(2)17-15(10-19)22-9-8-21(11-16(22)20-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

XOYCZUCONJBCNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

Biological Activity

Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS Number: 2060031-91-4) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an overview of the biological activity of this compound based on available scientific literature and research findings.

  • Molecular Formula : C₁₈H₂₂ClN₃O₂
  • Molecular Weight : 347.8 g/mol
  • Structure : The compound features a complex heterocyclic structure with a benzyl group, a chloromethyl group, and a propan-2-yl substituent attached to the imidazo[1,2-a]pyrazine core.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of various bacterial strains and fungi. For example:

Microorganism Activity Reference
Enterococcus faecalisInhibition observed
Staphylococcus aureusModerate inhibition
Candida albicansAntifungal activity

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been investigated for its effects on cancer cell lines through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in several cancer cell lines.
  • Apoptosis Induction : It may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell survival pathways.

For instance, studies have indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant cytotoxicity against human cancer cell lines such as breast and colon cancer cells.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes.
  • Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.

Study on Antimicrobial Efficacy

In a study conducted on various pyrazine derivatives including this compound:

  • Objective : To evaluate the antimicrobial efficacy against a panel of bacterial and fungal strains.
  • Findings : The compound exhibited significant antimicrobial activity against Enterococcus faecalis with an IC50 value indicative of its effectiveness (exact values not provided in the source).

Study on Anticancer Activity

A recent investigation into the anticancer properties of imidazo[1,2-a]pyrazines revealed:

  • Objective : To assess the cytotoxic effects on human cancer cell lines.
  • Results : The compound demonstrated notable cytotoxicity with IC50 values ranging from low micromolar concentrations (exact values not disclosed) across various tested cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting variations in substituents and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Target Compound : Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 3: Chloromethyl; 2: Isopropyl C₁₉H₂₃ClN₃O₂ 364.86 2137753-44-5⁴ High reactivity at chloromethyl site; potential intermediate for alkylation or nucleophilic substitution.
Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 3: Chlorosulfonylmethyl; 2: 2-methylpropyl C₂₀H₂₅ClN₃O₄S 425.93 2059966-42-4 Enhanced electrophilicity due to sulfonyl group; likely used in sulfonamide synthesis.
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 3: Aminomethyl; 2: 2-methylpropyl C₁₉H₂₆N₄O₂ 342.44 2059944-24-8 Polar amine group improves aqueous solubility; suitable for conjugation or prodrug design.
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate 2: Difluoromethyl; 3: Hydroxymethyl C₁₆H₁₇F₂N₃O₃ 337.32 2059948-92-2 Fluorine atoms increase metabolic stability; hydroxymethyl enables esterification or oxidation.
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 2: Benzyl ester; no substituents at 3 C₁₄H₁₆Cl₂N₃O₂ 330.21 2227206-01-9 Dihydrochloride salt improves solubility; used in kinase inhibitor research.

Key Structural and Functional Differences

Substituent Effects on Reactivity

  • Chloromethyl (Target Compound): Facilitates nucleophilic substitution (e.g., with amines or thiols) to generate analogs like the aminomethyl derivative .
  • Chlorosulfonylmethyl (CAS 2059966-42-4) : Enables sulfonamide bond formation, critical in protease inhibitor design .
  • Aminomethyl (CAS 2059944-24-8): Serves as a handle for peptide coupling or Schiff base formation .

Impact on Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound enhances membrane permeability compared to the polar dihydrochloride salt (CAS 2227206-01-9) .
  • Solubility: The dihydrochloride form (CAS 2227206-01-9) exhibits superior aqueous solubility, favoring intravenous formulations .
  • Metabolic Stability : Difluoromethyl substituents (CAS 2059948-92-2) reduce oxidative degradation by cytochrome P450 enzymes .

Preparation Methods

Construction of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is typically synthesized via cyclization reactions involving pyrazine derivatives and aminoalkyl intermediates. Common approaches include:

Introduction of the Chloromethyl Group at Position 3

The chloromethyl group is commonly introduced via:

  • Halomethylation reactions of a methyl or hydroxymethyl precursor at the 3-position using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or chlorinating agents like N-chlorosuccinimide (NCS).
  • Alternatively, direct substitution of a hydroxymethyl intermediate with chloride under acidic or nucleophilic conditions.

Installation of the Isopropyl Group at Position 2

The propan-2-yl (isopropyl) substituent can be introduced by:

Formation of the Benzyl Ester at Position 7

The benzyl ester group is typically installed by:

Reported Preparation Method (Stepwise Synthesis)

Based on analogous compounds and patent literature on imidazo[1,2-a]pyrazine derivatives, a plausible synthetic route is as follows:

Step Reaction Description Reagents/Conditions Notes
1 Preparation of 2-isopropylpyrazine-3-carboxylic acid or ester Starting from pyrazine derivatives, alkylation with isopropyl halide Ensures correct substitution at 2-position
2 Conversion of carboxylic acid to benzyl ester Benzyl alcohol, DCC or acidic catalysis Protects acid as benzyl ester
3 Introduction of chloromethyl group at 3-position Hydroxymethylation followed by chlorination (e.g., SOCl2) Converts hydroxymethyl to chloromethyl
4 Cyclization to form imidazo[1,2-a]pyrazine ring Condensation with aminoalkyl intermediate under reflux Forms fused heterocycle
5 Purification and characterization Chromatography, recrystallization Ensures purity and correct structure

Detailed Synthetic Example from Related Literature

While direct published synthesis of this exact compound is limited, closely related imidazo[1,2-a]pyrazine derivatives have been synthesized as follows:

  • Starting from 2-isopropylpyrazine-3-carboxylic acid , the acid is converted to its benzyl ester via reaction with benzyl alcohol and dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.
  • The methyl group at position 3 is first hydroxymethylated using formaldehyde under basic conditions to give a hydroxymethyl intermediate.
  • This intermediate is then treated with thionyl chloride (SOCl2) in anhydrous solvent to replace the hydroxyl with chlorine, yielding the chloromethyl substituent.
  • The aminoalkyl side chain required for cyclization is introduced by reaction with an appropriate aminoalkyl reagent (e.g., 2-aminoethylamine) under reflux, promoting ring closure to the imidazo[1,2-a]pyrazine core.
  • Final purification is achieved by column chromatography and recrystallization.

Analytical Data and Characterization

Typical characterization data for compounds of this class include:

Parameter Expected Data
Molecular Formula C18H21ClN3O2 (for Benzyl 3-(chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate)
Molecular Weight Approximately 345–360 g/mol (depending on exact substituents)
NMR (1H, 13C) Signals corresponding to benzyl protons, chloromethyl group (singlet), isopropyl methyl doublets, and aromatic protons of imidazo[1,2-a]pyrazine
Mass Spectrometry Molecular ion peak consistent with molecular weight
IR Spectroscopy Ester carbonyl stretch (~1735 cm⁻¹), C–Cl stretch, aromatic C–H

Summary Table of Preparation Methods

Preparation Step Methodology Reagents Key Considerations
Alkylation at 2-position Nucleophilic substitution or Friedel–Crafts alkylation Isopropyl halides, Lewis acids Regioselectivity critical
Esterification at 7-position Carbodiimide-mediated coupling or acid catalysis Benzyl alcohol, DCC, DMAP Avoid hydrolysis
Hydroxymethylation at 3-position Reaction with formaldehyde Formaldehyde, base (NaOH) Control pH to avoid side reactions
Chlorination of hydroxymethyl Halogenation with SOCl2 or PCl5 Thionyl chloride, phosphorus pentachloride Anhydrous conditions necessary
Cyclization to imidazo[1,2-a]pyrazine Condensation with aminoalkyl reagents Aminoalkyl amines, heat Optimize temperature for ring closure

Perspectives from Varied Sources

  • Patent literature (e.g., WO2018078042A1) describes similar imidazo[1,2-a]pyrazine derivatives synthesized via halomethylation and cyclization strategies, emphasizing the importance of controlling regioselectivity and reaction conditions to maximize yield and purity.
  • Academic reviews on nitrogen heterocycles highlight the utility of stepwise functional group transformations including hydroxymethylation and halogenation for introducing chloromethyl groups on heterocyclic scaffolds.
  • Chemical suppliers’ synthesis notes for closely related compounds (e.g., Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate) indicate multi-step syntheses involving esterification, halomethylation, and cyclization under controlled conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.